
Cyclopropyl(3-methoxy-4-methylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-methoxy-4-methylphenyl)methanamine is an organic compound that belongs to the class of phenylmethanamines It features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 3-methoxy-4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-methoxy-4-methylphenyl)methanamine typically involves the reaction of cyclopropylmethanamine with 3-methoxy-4-methylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(3-methoxy-4-methylphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, secondary amines, tertiary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Cyclopropyl(3-methoxy-4-methylphenyl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cyclopropyl(3-methoxy-4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(4-methoxyphenyl)methanamine
- Cyclopropyl(3-methylphenyl)methanamine
- Cyclopropyl(4-methylphenyl)methanamine
Uniqueness
Cyclopropyl(3-methoxy-4-methylphenyl)methanamine is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
cyclopropyl-(3-methoxy-4-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-10(7-11(8)14-2)12(13)9-5-6-9/h3-4,7,9,12H,5-6,13H2,1-2H3 |
Clave InChI |
LKRGYJOMVPAMIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C2CC2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



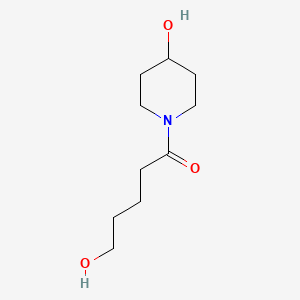
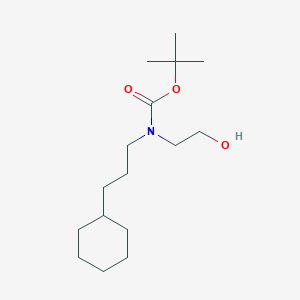
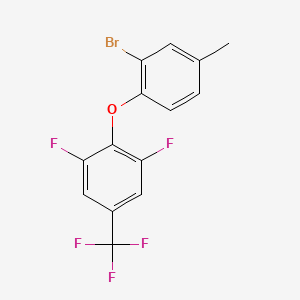
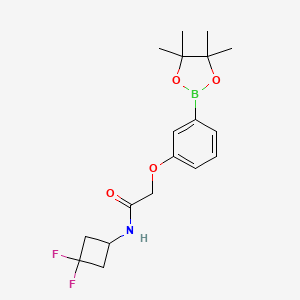
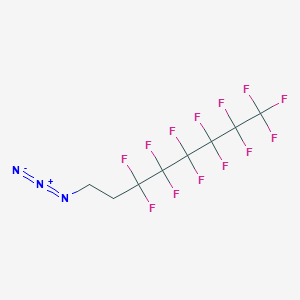
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)

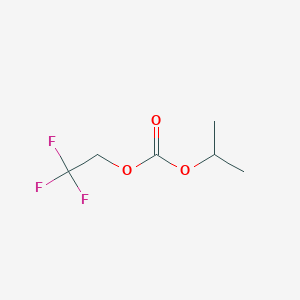

![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)



